molecular formula C18H23NO7 B096590 (2R)-2-amino-3-sulfamoylpropanoic acid CAS No. 18625-03-1

(2R)-2-amino-3-sulfamoylpropanoic acid

Cat. No.: B096590
CAS No.: 18625-03-1
M. Wt: 365.4 g/mol
InChI Key: PAPCYNCGILOTRU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “(2R)-2-amino-3-sulfamoylpropanoic acid” is based on its molecular formula, C3H8N2O4S. For a more detailed structure, you might want to refer to databases like ChemSpider .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its molecular formula, C3H8N2O4S. For more detailed properties, you might want to refer to databases like ChemSpider or use tools like ProtParam for protein analysis.

Scientific Research Applications

Materials Science Applications

A study by Liu et al. (2012) introduced novel sulfonated thin-film composite nanofiltration membranes incorporating sulfonated aromatic diamine monomers for improved water flux and dye treatment efficiency. These membranes exhibited increased hydrophilicity and maintained high rejection rates for dyes, demonstrating the potential of sulfonated compounds in enhancing membrane-based water purification technologies (Liu et al., 2012).

Medicinal Chemistry and Drug Design

In the realm of medicinal chemistry, sulfamates and sulfonamides derived from sulfamic acid have been extensively studied for their therapeutic potential. Winum et al. (2004) reviewed the various biological activities of sulfamate derivatives, highlighting their applications in designing inhibitors for enzymes such as carbonic anhydrases and steroid sulfatases, which are significant in developing anticancer and antibacterial agents (Winum et al., 2004).

Biochemical Research

The biochemical applications of sulfonated compounds include the study of enzyme inhibitors. McGrath et al. (2010) utilized a triptycenyl sulfenic acid as a model to define the redox chemistry of biologically relevant sulfenic acids, which are crucial in understanding cellular signaling pathways and the mechanism of action of various enzymes (McGrath et al., 2010).

Radiopharmaceutical Development

McConathy et al. (2002) investigated fluorinated analogs of alpha-aminoisobutyric acid, including 2-amino-3-[18F]fluoro-2-methylpropanoic acid, for their potential as PET radioligands in imaging brain tumors. These compounds were found to be substrates for amino acid transport systems and demonstrated high tumor-to-normal brain ratios in animal models, indicating their applicability in the non-invasive diagnosis of brain tumors (McConathy et al., 2002).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-2-amino-3-sulfamoylpropanoic acid involves the conversion of a suitable starting material to the desired product through a series of chemical reactions.", "Starting Materials": ["L-aspartic acid", "sulfamic acid", "acetic anhydride", "sodium hydroxide", "ethanol"], "Reaction": ["1. L-aspartic acid is reacted with sulfamic acid in the presence of acetic anhydride and sodium hydroxide to form the intermediate N-sulfamoyl-L-aspartic acid.", "2. The intermediate is then hydrolyzed with sodium hydroxide to form (2R)-2-amino-3-sulfamoylpropanoic acid.", "3. The final product is purified by recrystallization from ethanol."] }

CAS No.

18625-03-1

Molecular Formula

C18H23NO7

Molecular Weight

365.4 g/mol

IUPAC Name

1-O-benzyl 6-O-ethyl 2-acetamido-2-(hydroxymethyl)-3-oxohexanedioate

InChI

InChI=1S/C18H23NO7/c1-3-25-16(23)10-9-15(22)18(12-20,19-13(2)21)17(24)26-11-14-7-5-4-6-8-14/h4-8,20H,3,9-12H2,1-2H3,(H,19,21)

InChI Key

PAPCYNCGILOTRU-UHFFFAOYSA-N

Isomeric SMILES

C([C@@H](C(=O)O)N)S(=O)(=O)N

SMILES

C(C(C(=O)O)N)S(=O)(=O)N

Canonical SMILES

CCOC(=O)CCC(=O)C(CO)(C(=O)OCC1=CC=CC=C1)NC(=O)C

Origin of Product

United States

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